2-Phenylbenzoxazole

Fluorescence quantum yield Photophysics Benzazole heteroatom substitution

2-Phenylbenzoxazole (CAS 833-50-1, ≥98% purity) is the unsubstituted scaffold of the 2-arylbenzoxazole fluorophore class, providing a well-characterized fluorescence quantum yield (Φf = 0.78 ± 0.05 in n-heptane) and solid-state emission efficiency. Unlike bis-benzoxazole derivatives that undergo near-complete solid-state quenching, 2-PB retains efficient crystalline emission, enabling reliable calibration in both solution and solid phases. Procure as a reference standard for spectrofluorometer calibration, dye laser gain medium, or a synthetic building block for SAR studies.

Molecular Formula C13H9NO
Molecular Weight 195.22 g/mol
CAS No. 833-50-1
Cat. No. B188899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylbenzoxazole
CAS833-50-1
Molecular FormulaC13H9NO
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2
InChIInChI=1S/C13H9NO/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H
InChIKeyFIISKTXZUZBTRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylbenzoxazole (CAS 833-50-1) Procurement Guide: Core Properties and Industrial Profile


2-Phenylbenzoxazole (2-PB, CAS 833-50-1, MFCD00012183, PubChem ID 70030) is a heterocyclic aromatic compound consisting of a benzene ring fused to an oxazole ring with a phenyl substituent at the 2-position . It exhibits a melting point of 102-104 °C and appears as a white to light yellow crystalline powder at room temperature, with typical commercial purity specifications of ≥98% (GC) [1]. As the foundational scaffold of the 2-arylbenzoxazole fluorophore class, this compound serves both as a building block for derivative synthesis and as a reference standard for characterizing photophysical behavior across the broader benzoxazole family [2].

Why 2-Phenylbenzoxazole Cannot Be Replaced by Generic Benzoxazole Derivatives in Optical Applications


Substituting 2-phenylbenzoxazole with other benzoxazole analogs or heteroatom variants such as 2-phenylbenzothiazole leads to fundamentally different photophysical outcomes that compromise application performance. The fluorescence quantum yield varies by over two orders of magnitude between structurally similar benzazole compounds [1]. Even within the 2-phenylbenzoxazole series, halogen substitution at the phenyl ring progressively reduces solution-state quantum yield via the heavy atom effect, while solid-state emission efficiency follows a non-monotonic trend with halogen size [2]. Furthermore, bis-benzoxazole derivatives exhibit superior solution fluorescence but near-complete solid-state quenching due to non-planar molecular packing, whereas the mono-chromophoric 2-phenylbenzoxazole scaffold maintains efficient emission in both phases [3]. These compound-specific performance divergences render generic substitution scientifically invalid for applications requiring predictable and quantifiable fluorescence behavior.

Quantitative Differentiation Evidence for 2-Phenylbenzoxazole (CAS 833-50-1) Against Closest Structural Analogs


Fluorescence Quantum Yield Comparison: 2-Phenylbenzoxazole vs 2-Phenylbenzothiazole

In a direct head-to-head photophysical comparison, 2-phenylbenzoxazole demonstrates a fluorescence quantum yield (Φf) of 0.78 ± 0.05 in n-heptane at room temperature, whereas the sulfur-containing analog 2-phenylbenzothiazole exhibits a dramatically reduced Φf of approximately 0.005 under identical conditions [1]. The corresponding fluorescence lifetimes are τf ≈ 1.5 ns for the oxazole compound versus τf < 200 ps for the thiazole analog [1]. This 156-fold difference in quantum yield originates from drastically altered dynamics of C1-C1′ torsional motion, as confirmed by temperature-dependent studies and AM1 calculations [1].

Fluorescence quantum yield Photophysics Benzazole heteroatom substitution

Solid-State Fluorescence Retention: 2-Phenylbenzoxazole vs Bis-Benzoxazole Derivatives

While bis-benzoxazole derivatives (2,2′-diphenyl-6,6′-bibenzoxazole and its p-methyl and p-tert-butyl analogs) show superior fluorescence quantum yields in solution, their solid-state emission is severely compromised: the unsubstituted bis-benzoxazole derivative is virtually non-photoluminescent in the solid state [1]. In contrast, 2-phenylbenzoxazole exhibits good fluorescence efficiency in both solution and solid-state phases, a property empirically verified by strong luminescence observed from its crystalline form under handheld UV illumination [1]. DFT calculations and X-ray crystallographic data confirm that bis-chromophoric molecules adopt a non-planar conformation in the solid state that promotes non-radiative deactivation, whereas the mono-chromophoric 2-phenylbenzoxazole scaffold maintains a fluorescence-compatible molecular arrangement [1].

Solid-state fluorescence Aggregation-caused quenching Mono- vs bis-chromophore

Solution Fluorescence Quantum Yield: Unsubstituted 2-Phenylbenzoxazole vs Halogenated Derivatives

A comparative study of four halogenated 2-phenylbenzoxazole derivatives (F, Cl, Br, I) alongside the unsubstituted parent compound revealed a progressive decrease in solution-state fluorescence quantum yield with increasing halogen atomic number [1]. This trend, attributed to the heavy atom effect enhancing spin-orbit coupling and intersystem crossing, establishes unsubstituted 2-phenylbenzoxazole as the maximum-efficiency baseline within this substitution series. While the study did not report absolute quantum yield values for the parent compound in the accessible abstract, the directional trend of halogen-size-dependent quenching is firmly established [1].

Heavy atom effect Halogen substitution Fluorescence quenching

Absorption Spectral Structure: 2-Phenylbenzoxazole vs 2-Phenylbenzothiazole

In n-heptane solution at room temperature, 2-phenylbenzoxazole exhibits structured absorption spectra with resolved vibronic features, whereas 2-phenylbenzothiazole displays broad, structureless absorption [1]. This spectral distinction reflects fundamentally different excited-state torsional dynamics: the oxazole compound undergoes restricted C1-C1′ torsional motion that preserves vibrational resolution, while the thiazole analog experiences rapid torsional relaxation that broadens and homogenizes the absorption profile [1]. Temperature-dependent spectroscopic studies and AM1 semi-empirical calculations confirm that the heteroatom substitution (O vs S) dictates the torsional potential energy surface governing these spectral differences [1].

UV-Vis absorption Vibronic structure Torsional dynamics

Antibacterial Activity Comparison: 2-Phenylbenzoxazole Scaffold vs 2-Amino Phenyl Benzoxazole Scaffold

In a comparative antimicrobial assessment of benzoxazole derivatives, the 2-phenyl benzoxazole scaffold exhibited measurable antibacterial activity, with one tested sample showing 54% inhibition against E. coli at a concentration of 25 μg/mL [1]. However, compounds derived from the 2-amino phenyl benzoxazole series demonstrated higher antibacterial potency across multiple bacterial strains compared to the 2-phenyl benzoxazole scaffold under identical testing conditions [1]. This intra-class comparison establishes that while the 2-phenyl benzoxazole core possesses intrinsic antimicrobial activity, it serves primarily as a moderate-activity reference point rather than the high-potency scaffold within the benzoxazole antibacterial class.

Antibacterial activity Benzoxazole scaffold E. coli inhibition

Laser Dye Photostability Classification: 2-Phenylbenzoxazoles as Photostable UV Dyes

The class of 2-phenylbenzoxazole dyes, including the unsubstituted parent compound 2-phenylbenzoxazole, 2-(4′-methoxyphenyl)benzoxazole, and 2-(4′-diethylaminophenyl)benzoxazole, has been characterized as exhibiting extreme photostability and efficient laser generation across a tunable wavelength range of 330-380 nm in nonpolar solvents [1]. This photostability enables practical laser applications when pumped by standard sources including nitrogen lasers (337 nm), XeCl excimer lasers (308 nm), and the fourth harmonic of Nd:YAG lasers (266 nm) [2]. This classification as a photostable UV laser dye distinguishes 2-phenylbenzoxazoles from many conventional fluorescent dyes that undergo rapid photobleaching under high-intensity UV excitation.

Laser dye Photostability UV tunable laser

Evidence-Supported Application Scenarios for 2-Phenylbenzoxazole (CAS 833-50-1) in Research and Industrial Settings


Fluorescence Reference Standard and Calibration Fluorophore for Quantum Yield Measurements

2-Phenylbenzoxazole serves as an ideal fluorescence reference standard due to its well-characterized and stable photophysical parameters. With a fluorescence quantum yield of 0.78 ± 0.05 in n-heptane and a fluorescence lifetime of approximately 1.5 ns, this compound provides a reliable benchmark for calibrating spectrofluorometers and validating quantum yield measurements of novel fluorophores [1]. Its structured absorption spectrum enables precise wavelength calibration, while its resistance to aggregation-caused quenching in the solid state ensures consistent performance across measurement formats [2]. Procurement of high-purity 2-phenylbenzoxazole (≥98% GC) supports reproducible quantum yield determinations in both academic photophysics laboratories and industrial optical characterization facilities .

Solid-State Fluorescent Probe Development and Nanoparticle Formulation

Unlike bis-benzoxazole derivatives that undergo near-complete solid-state quenching due to non-planar molecular packing, 2-phenylbenzoxazole retains efficient emission in crystalline form, making it suitable for applications requiring solid-state fluorescence [1]. This property enables its use as a core fluorophore in fluorescent nanoparticle development for bioimaging, where aqueous suspensions of 2-phenylbenzoxazole derivatives achieve photoluminescence quantum yields reaching 38% [2]. Additionally, the compound's solid-state emission characteristics support the development of pure-dye nanoparticles for optoelectronic and biological imaging applications where aggregation-induced quenching would otherwise preclude the use of conventional solution-optimized fluorophores [1].

Photostable UV Laser Dye for Tunable Dye Laser Systems

2-Phenylbenzoxazole belongs to a class of photostable UV dyes that exhibit extreme resistance to photobleaching under high-fluence laser excitation, enabling sustained laser generation with tunability across the 330-380 nm range in nonpolar solvents . The compound is compatible with standard pump sources including nitrogen lasers (337 nm), XeCl excimer lasers (308 nm), and the fourth harmonic of Nd:YAG lasers (266 nm) [3]. This application scenario leverages the compound's structured absorption and high fluorescence quantum yield (Φf = 0.78 in n-heptane) to achieve efficient stimulated emission, while its photostability ensures practical operational lifetimes for dye laser systems used in spectroscopy and photochemical research [1].

Baseline Scaffold for Structure-Activity Relationship Studies in Benzoxazole Derivative Development

2-Phenylbenzoxazole functions as the unsubstituted reference compound for systematic structure-activity relationship (SAR) investigations across benzoxazole-based fluorophores, antimicrobial agents, and metal-complexing ligands. Comparative data demonstrate that halogen substitution progressively reduces solution-state quantum yield via the heavy atom effect (F → Cl → Br → I trend), while the 2-amino phenyl benzoxazole series exhibits enhanced antibacterial potency relative to the parent 2-phenyl scaffold [2][4]. As a fragment molecule, it provides the foundational skeleton for molecular splicing, extension, and modification in drug candidate design and screening workflows [5]. Researchers procuring 2-phenylbenzoxazole as a synthetic building block benefit from its well-defined photophysical baseline, against which the effects of substituent modifications on fluorescence efficiency, spectral properties, and biological activity can be quantitatively assessed.

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